5,7-Dimethyl-1,3-benzoxazol-2-amine
Overview
Description
5,7-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound with the molecular formula C9H10N2O. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Mode of Action
It’s known that benzoxazole derivatives can have various biological activities, including antifungal and antitumor effects . The specific interactions with its targets and the resulting changes are subject to further investigation.
Result of Action
Some benzoxazole derivatives have shown antifungal and antitumor effects , suggesting potential cellular impacts.
Biochemical Analysis
Cellular Effects
The effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in cell growth and apoptosis. Additionally, it may affect the metabolic flux within cells, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it may cause toxic or adverse effects. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the glycolytic pathway or the citric acid cycle, leading to changes in energy production and utilization. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of nano-ZnO as a catalyst in DMF (dimethylformamide) at 100°C, yielding moderate to high results . Another method involves the use of Cu2O catalyst in DMSO (dimethyl sulfoxide) at room temperature, which provides high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized to ensure sustainable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5,7-Dimethyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoxazol-5-amine: Similar in structure but differs in the position and type of substituents.
5,7-Dimethyl-1,3-benzothiazol-2-amine: Contains a sulfur atom instead of an oxygen atom in the benzoxazole ring.
Uniqueness
5,7-Dimethyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,7-dimethyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCULOVLLBLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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